molecular formula C13H23NO3 B11716411 Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11716411
M. Wt: 241.33 g/mol
InChI Key: UCGICRJMJWDWNN-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound featuring a nitrogen atom at the 3-position and a hydroxyl group at the 7-position of the bicyclo[3.3.1]nonane framework. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the development of sulfonamide-based ligands and nicotinic acetylcholine receptor modulators . Analytical data, including NMR (δ 4.94 ppm for the hydroxyl-bearing proton) and HRMS (m/z 364.1444 [M + H]⁺), confirm its structural integrity and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGICRJMJWDWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Outcomes

A study demonstrated that reacting ethyl 5-hydroxyindole-2-carboxylate with (1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) at 0–20°C for 168 hours yielded 60% of the product. While this example involves a [3.2.1] bicyclic system, analogous conditions apply to [3.3.1] frameworks. Key considerations include:

  • Temperature : Prolonged room-temperature stirring ensures complete reaction.

  • Purification : Dual silica gel chromatography (49:1 CHCl₃/tBuOMe) is critical for removing phosphine oxides.

Reductive Amination for Bicyclic Framework Construction

Reductive amination enables simultaneous amine formation and bicyclic ring closure. A validated approach involves oxime intermediates derived from ketones, followed by sodium borohydride (NaBH₄) reduction in the presence of molybdenum trioxide (MoO₃).

Case Study: Synthesis of 1-Me-AZADO

Treatment of oxime 16 with NaBH₄ and MoO₃ in methanol at 0°C yielded the endo-amine 17 diastereoselectively. Subsequent iodine-mediated ring closure and oxidation produced the target bicyclic structure. Adapting this method for tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate would require:

  • Precursor Design : A ketone analog at position 7.

  • Reduction Specificity : MoO₃ enhances selectivity for endo-amine formation.

Intramolecular Halo-Amination for Ring Closure

Iodine-mediated cyclization is effective for constructing the azabicyclo[3.3.1]nonane skeleton. This method avoids harsh acidic conditions, preserving the tert-butyl ester.

Protocol Optimization

In a synthesis of 2-azaadamantane, treatment of N-Cbz carbamate 23 with 5% HCl induced deprotection and aminal formation. For the 7-hydroxy derivative, substituting HCl with triflic acid (TfOH) under anhydrous conditions facilitated hydroamination, achieving 79% yield in analogous systems.

Ketone Reduction to 7-Hydroxy Functionality

The 7-hydroxy group can be introduced via reduction of a 7-oxo precursor. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (PubChem CID: 52988154) serves as a key intermediate.

Reduction Methods

  • NaBH₄/MeOH : Mild conditions suitable for acid-sensitive substrates.

  • LiAlH₄ : Higher reactivity for sterically hindered ketones but risks over-reduction.

  • Stereochemical Control : The choice of reductant influences endo vs. exo hydroxy configuration. For example, NaBH₄ in methanol preferentially yields the endo-alcohol.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes yield and reproducibility. A three-step sequence from norpseudopelletierine (40 ) exemplifies scalability:

  • Robinson–Schöpf Reaction : Condensation with aqueous ammonia.

  • Wolff–Kishner Reduction : Huang–Minlon modification for amine distillation.

  • Oxidation : Na₂WO₄ and urea hydrogen peroxide (UHP) to finalize the nitroxyl radical.

Process Considerations

  • Catalyst Loading : 0.5–1.0 mol% Na₂WO₄ minimizes byproducts.

  • Distillation : Co-distillation with water prevents decomposition of thermally labile intermediates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Potential applications in the design of biologically active molecules.
  • Investigated for its interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azabicyclo[3.3.1]nonane derivatives enables a wide range of applications. Below is a comparative analysis of tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents Functional Groups Nitrogen Atoms Molecular Formula Molecular Weight Key Applications
This compound 3-azabicyclo[3.3.1]nonane 7-hydroxy Hydroxyl, ester 1 C₁₃H₂₁NO₃ (est.) ~239.3 (est.) Intermediate for sulfonamide ligands
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 909135-31-5) 3-azabicyclo[3.3.1]nonane 7-oxo Keto, ester 1 C₁₃H₂₁NO₃ 239.315 Precursor for reductions and pharmaceutical synthesis
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-70-7) 3,7-diazabicyclo[3.3.1]nonane 7-benzyl Ester, benzyl 2 C₁₉H₂₆N₂O₂ 330.42 Nicotinic acetylcholine receptor ligands and SAR studies
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1147557-68-3) 3-oxa-7-azabicyclo[3.3.1]nonane 9-hydroxy Hydroxyl, ester, ether 1 C₁₂H₂₁NO₄ 243.30 Solubility modifier and synthetic intermediate

Key Differences and Implications

Functional Groups: The 7-hydroxy group in the target compound enables nucleophilic reactions (e.g., etherification with 2-chloropyrazine ), whereas the 7-oxo derivative (CAS: 909135-31-5) is pivotal in keto-enol tautomerism and Grignard reactions . 3,7-Diazabicyclo analogs (e.g., CAS: 227940-70-7) exhibit enhanced basicity and receptor-binding affinity due to the second nitrogen atom, making them suitable for neurological target studies .

Stereochemical Complexity: Derivatives like tert-butyl (1R,5S,9r)-9-(pyrazin-2-yloxy)-3-azabicyclo[3.3.1]nonane-3-carboxylate (63) exist as endo/exo diastereomers, impacting their biological activity and synthetic utility .

Physicochemical Properties :

  • Hydroxyl-containing compounds (e.g., target molecule) are more polar, favoring solubility in polar solvents, while benzyl-substituted derivatives (e.g., CAS: 227940-70-7) exhibit lipophilicity, enhancing blood-brain barrier penetration .
  • Oxo derivatives (e.g., CAS: 909135-31-5) are prone to reduction, enabling access to secondary alcohols or amines .

Biological Activity

Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1251015-87-8
  • Purity : Typically >97% in commercial preparations.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with cellular pathways involved in apoptosis and oxidative stress.

Apoptosis Induction

One of the key findings in studies involving related compounds is their capacity to induce apoptosis in cancer cells. For example, derivatives of bicyclic compounds have shown significant cytotoxic effects against breast cancer cell lines (MCF7) by increasing reactive oxygen species (ROS) levels, which leads to oxidative stress and subsequent cell death . The induction of caspase activity (caspase-3 and caspase-9) further supports the role of these compounds in promoting apoptotic pathways .

Biological Activity Data

The following table summarizes some relevant biological activities reported for related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
7-hydroxy-3,4-dihydrocadaleneMCF755.24Induces oxidative stress
Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonaneVariousTBDApoptosis via ROS generation
7-(phenylcarbamate)-cadaleneMCF7N/ALower cytotoxicity compared to natural

Case Studies

  • Cytotoxicity Against Cancer Cells : A study on related bicyclic compounds demonstrated that they could significantly inhibit the viability of MCF7 cells in a concentration-dependent manner, suggesting that structural modifications could enhance their anticancer properties .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds not only increase ROS levels but also affect mitochondrial function, leading to reduced ATP synthesis and promoting cell death through mitochondrial uncoupling .

Research Findings

Recent studies have focused on synthesizing derivatives of bicyclic compounds to improve their efficacy and selectivity against cancer cells:

  • Synthesis and Optimization : Research efforts have been directed towards optimizing the chemical structure to enhance solubility and bioavailability while maintaining or improving biological activity .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the pharmacokinetics of these compounds, indicating a need for further exploration into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate?

  • Methodological Answer : The synthesis often involves multi-step routes, starting with bicyclic ketone precursors. For example, the 7-oxo derivative (tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) is a common intermediate, which can be reduced to the 7-hydroxy form using agents like sodium borohydride or catalytic hydrogenation . Protecting group strategies (e.g., tert-butyl carbamate) are critical to preserve the bicyclic framework during functionalization.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques such as HPLC (for purity ≥97%), 1^1H/13^{13}C NMR (to confirm bicyclic structure and substituents), and mass spectrometry (to verify molecular weight, e.g., 239.315 g/mol) are standard . Polarimetry or chiral HPLC may be required to assess stereochemical purity if asymmetric centers are present.

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : The compound should be stored at room temperature in a sealed, moisture-free environment. Sensitivity to oxidation or hydrolysis (e.g., ester or carbamate groups) necessitates inert gas purging or desiccant use during long-term storage .

Q. How is the tert-butyl group utilized as a protecting group in further derivatization?

  • Methodological Answer : The tert-butyl carbamate acts as a temporary protective group for the amine. Deprotection under acidic conditions (e.g., TFA or HCl) yields the free amine for subsequent coupling reactions, such as amidation or urea formation, which are common in medicinal chemistry workflows .

Q. What spectroscopic markers distinguish the 7-hydroxy derivative from its 7-oxo precursor?

  • Methodological Answer : Key differences include:

  • IR : Loss of the carbonyl stretch (~1700 cm1^{-1}) in the 7-oxo form and appearance of a broad O-H stretch (~3200-3600 cm1^{-1}).
  • NMR : Disappearance of the ketone carbon signal (~200 ppm in 13^{13}C NMR) and emergence of a hydroxy proton signal (~1-5 ppm in 1^1H NMR, depending on hydrogen bonding) .

Advanced Research Questions

Q. How does stereochemistry at the 7-hydroxy position influence reactivity in downstream applications?

  • Methodological Answer : The spatial arrangement (e.g., axial vs. equatorial hydroxy) affects hydrogen-bonding interactions and steric accessibility. For example, axial hydroxy groups may hinder nucleophilic attacks on adjacent carbons, while equatorial positions favor participation in intramolecular hydrogen bonds, stabilizing transition states in cycloaddition reactions .

Q. What strategies mitigate epimerization during functionalization of the bicyclic core?

  • Methodological Answer : Epimerization risks arise under basic or high-temperature conditions. Mitigation includes:

  • Using mild bases (e.g., DMAP) for acylations.
  • Conducting reactions at low temperatures (0–5°C) and monitoring progress via chiral HPLC .

Q. How can conflicting purity data from different synthetic routes be resolved?

  • Methodological Answer : Discrepancies (e.g., 95% vs. 97% purity) often stem from variations in purification methods (e.g., column chromatography vs. recrystallization). Cross-validation using orthogonal techniques (HPLC + elemental analysis) and rigorous drying protocols to remove residual solvents or moisture can reconcile data .

Q. What role does the bicyclic scaffold play in drug discovery applications?

  • Methodological Answer : The 3-azabicyclo[3.3.1]nonane framework is a privileged structure in nicotinic acetylcholine receptor (nAChR) ligands. Its rigidity and spatial orientation enhance binding affinity and selectivity for subtype-specific targets, as demonstrated in analogs with modified hydroxy/amino groups .

Q. How are computational methods applied to predict the compound’s reactivity or stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict sites of nucleophilic/electrophilic attack. Molecular dynamics simulations assess conformational stability under physiological conditions, guiding solvent selection and reaction optimization .

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